molecular formula C11H7F2NO B1446904 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 928324-57-6

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B1446904
M. Wt: 207.18 g/mol
InChI Key: PYHWXGYYGAHMMQ-UHFFFAOYSA-N
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Description

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound with the following properties:



  • Chemical Formula : C₁₀H₆F₂NO

  • Molecular Weight : 191.16 g/mol

  • IUPAC Name : 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde



Molecular Structure Analysis

The molecular structure of 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring with a fluorine atom at position 4 and a phenyl group (containing another fluorine atom) attached at position 5. The aldehyde group is located at position 3 on the pyrrole ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Suzuki Coupling : Reacting with arylboronic acids to form biaryl compounds.

  • Palladium-Catalyzed Arylation : Direct arylation of pyrazoles using phenylboronic acids.

  • Heck and Suzuki-Miyaura Coupling : Catalyzed by palladium nanoparticles.

  • Cu-Catalyzed Petasis Reactions : Useful for constructing complex molecules.

  • Rh-Catalyzed Asymmetric Conjugate Additions : Enantioselective transformations.

  • Regioselective Arylation and Alkynylation : Using Suzuki-Miyaura and Sonogashira cross-coupling reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 43-45°C (lit.)

  • Boiling Point : Approximately 89°C/1 mmHg (lit.)

  • Solubility : Soluble in organic solvents.


Scientific Research Applications

Synthesis and Characterization

  • 4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and related compounds have been synthesized for various research purposes. A notable method involved electrophilic alpha,alpha-difluorination of the imino bond, using Selectfluor, followed by aromatization by dehydrofluorination, providing an easy entry toward various new 3-fluorinated pyrroles (Surmont et al., 2009).

Crystal Structures

  • The compound has been used in the synthesis of pyrazole compounds, leading to the study of their crystal structures. This has provided insights into the dihedral angles formed between pyrazole and fluoro-substituted rings, contributing to the understanding of molecular geometry and interactions (Loh et al., 2013).

Molecular Docking Studies

  • Molecular docking studies have been conducted on derivatives of this compound. These studies have helped in understanding the molecule's interactions and stability, its potential sites for electrophilic and nucleophilic attack, and its role in nonlinear optics. This research is crucial for designing molecules with specific pharmacological activities (Mary et al., 2015).

Antimicrobial Activity

  • The synthesis of derivatives of this compound has shown significant antimicrobial activity. Studies have found that some synthesized compounds exhibited excellent to good antibacterial activity, highlighting their potential as antimicrobial agents (Mistry et al., 2016).

Novel Drug Discovery

  • The compound and its derivatives have been pivotal in novel drug discovery, particularly in the synthesis of pyrazole derivatives. Their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities, have been explored, showing the potential in medical and pharmacological research (Thangarasu et al., 2019).

Electrochromic Properties

  • Research into the electrochromic properties of polymers derived from this compound has been conducted. These studies are significant for understanding the materials' color-changing abilities when an electric field is applied, which is useful in developing advanced display technologies (Arslan et al., 2007).

Safety And Hazards

As with any chemical, safety precautions are crucial. Consult Material Safety Data Sheets (MSDS) for detailed safety information.


Future Directions

Research on this compound could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Functionalization : Explore further modifications to enhance its properties.

  • Mechanistic Studies : Understand its interactions with other molecules.


Please note that this analysis is based on available information, and further research is recommended for a deeper understanding. For more detailed references, please refer to the relevant papers123.


properties

IUPAC Name

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-4-2-1-3-8(9)11-10(13)7(6-15)5-14-11/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHWXGYYGAHMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CN2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution (60 mL) of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (3.1 g) in tetrahydrofuran was added 2,6-dichloro-N-fluoropyridinium triflate (5.6 g) at 0° C., and the mixture was stirred at the same temperature for 2 hr. Saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=2:1) to give the title compound as white crystals (yield 0.43 g, 13%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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